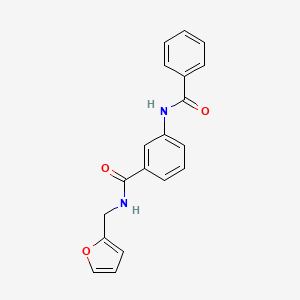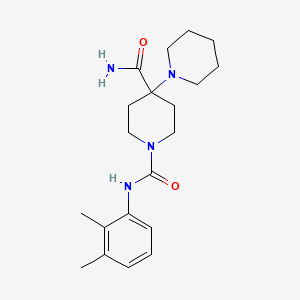![molecular formula C14H18ClFN2O2 B4538605 1-[2-(2-chloro-4-fluorophenoxy)propanoyl]-4-methylpiperazine](/img/structure/B4538605.png)
1-[2-(2-chloro-4-fluorophenoxy)propanoyl]-4-methylpiperazine
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves complex multi-step processes that can include methods such as reductive amination, nucleophilic substitution, and ring closure reactions. For example, the synthesis of a potent nonpeptide CCR1 antagonist, which shares structural similarities with the compound , was achieved through a module-assisted two-step one-pot procedure, highlighting the intricate methods needed to construct such molecules (Mäding et al., 2006).
Molecular Structure Analysis
The analysis of the molecular structure of related compounds, including X-ray diffraction and computational methods like DFT, helps in understanding the geometrical parameters, molecular electrostatic potential, and frontier molecular orbitals. These analyses are crucial for predicting the reactivity and interaction of the compound with biological targets or other chemicals. A study on a similar compound, 4-(2-chlorobenzyl)-1-(5-fluoro-2-hydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, employed such techniques to characterize its structure and interactions (Zhou et al., 2021).
Chemical Reactions and Properties
Chemical properties and reactions, including the ability to participate in various organic reactions such as substitutions, additions, and cyclizations, are essential aspects of a compound's behavior. The functional groups present in the molecule, such as the piperazine ring and the chloro-fluorophenoxy moiety, dictate its reactivity. Studies on similar compounds have explored their potential in forming heterocycles, indicating a rich chemistry that could be leveraged for synthesizing new materials or drugs (Mamedov et al., 2009).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, play a vital role in determining the compound's applications. The presence of halogen atoms and the piperazine ring affects these properties significantly. Intermolecular interactions, such as hydrogen bonding and π-π stacking, influence the compound's solubility and crystal packing, as seen in the study of 3-(4-fluoro-3-phenoxyphenyl)-1-((4-methylpiperazin-1-yl)methyl)-1H-1,2,4-triazole-5-thiol (Panini et al., 2014).
Propiedades
IUPAC Name |
2-(2-chloro-4-fluorophenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClFN2O2/c1-10(14(19)18-7-5-17(2)6-8-18)20-13-4-3-11(16)9-12(13)15/h3-4,9-10H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIONJIQUQBFTBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C)OC2=C(C=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-4-fluorophenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-methyl-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4538522.png)


![N-[2-(ethoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide](/img/structure/B4538557.png)

![N-(1-{5-[(2-amino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-2-fluorobenzamide](/img/structure/B4538560.png)
![propyl 4-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B4538567.png)
![2-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-[2-(1H-indol-3-yl)-1-methylethyl]acetamide](/img/structure/B4538578.png)
![5-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4538580.png)
![7-(difluoromethyl)-N-(1,5-dimethyl-1H-pyrazol-4-yl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4538594.png)
![1-[(4-chlorophenyl)acetyl]-2-methylindoline](/img/structure/B4538597.png)
![N-(4-methyl-2-pyridinyl)-5-[(2,4,6-trichlorophenoxy)methyl]-2-furamide](/img/structure/B4538610.png)
![N-(3-chloro-2-methylphenyl)-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B4538615.png)
